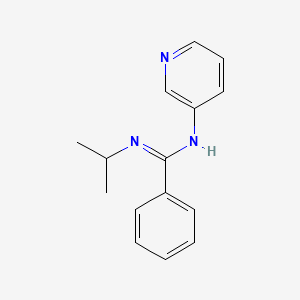

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

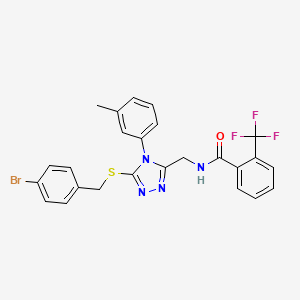

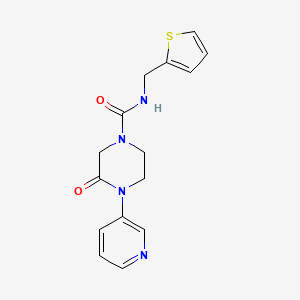

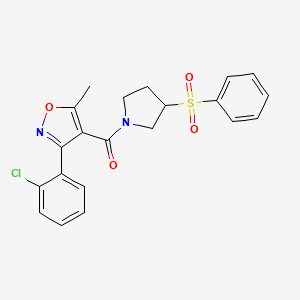

“N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide” is a chemical compound with the molecular formula C15H17N3 . It is also known by its CAS number 477873-03-3.

Molecular Structure Analysis

The molecular structure of “N’-isopropyl-N-(3-pyridinyl)benzenecarboximidamide” consists of 15 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms . The average mass of the molecule is 239.316 Da, and the monoisotopic mass is 239.142242 Da .Aplicaciones Científicas De Investigación

Catalytic Synthesis Applications

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide is utilized in catalysis, specifically in the synthesis of complex organic compounds. For instance, it has been used in copper-catalyzed processes to promote clean synthesis of isoxazoles, offering an alternative green method for constructing isoxazole derivatives (Khalifeh et al., 2018).

Ligand Synthesis and Complexation

This compound plays a role in the formation of ligands for palladium and platinum complexes, as evidenced in the creation of new ligands through click reactions (Schweinfurth et al., 2009). Additionally, it contributes to the synthesis of pyridinecarboxamidato complexes of nickel, which are significant in ethylene polymerization (Lee et al., 2001).

Applications in Polymer Science

In the field of polymer science, it's used in the synthesis of polymerizable carbodiimides bearing a terminal vinyl group. This synthesis process involves the creation of vinyl polymers with carbodiimide units as pendants, potentially acting as dehydrative coupling agents (Kamogawa et al., 1979).

Applications in Bioengineering

This compound is also significant in bioengineering, particularly in the nondestructive release of biological cells and proteins from poly(N-isopropyl acrylamide) (pNIPAM) substrates. This application is critical for various bioengineering processes, such as cell sheet engineering and the study of tumor-like spheroids (Cooperstein & Canavan, 2010).

Applications in Organic Electronics

Moreover, the compound finds application in the synthesis of luminescent metal complexes, which are important for organic electronics, specifically in organic light-emitting device (OLED) technology (Williams, 2009).

Propiedades

IUPAC Name |

N'-propan-2-yl-N-pyridin-3-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c1-12(2)17-15(13-7-4-3-5-8-13)18-14-9-6-10-16-11-14/h3-12H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMAGGQVBTMMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC=CC=C1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-isopropyl-N-(3-pyridinyl)benzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylstyryl)-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2426966.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2426972.png)